molecular formula C7H6FI B1330220 2-Fluoro-4-iodotoluene CAS No. 39998-81-7

2-Fluoro-4-iodotoluene

Cat. No.: B1330220
CAS No.: 39998-81-7
M. Wt: 236.02 g/mol
InChI Key: QZLWTFTXGKKCHZ-UHFFFAOYSA-N
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Description

1.1 Chemical Identity
2-Fluoro-4-iodotoluene (CAS: 39998-81-7) is a halogenated aromatic compound with the molecular formula C₇H₆FI and a molecular weight of 236.03 g/mol . Its IUPAC name is 2-fluoro-4-iodo-1-methylbenzene, and it is structurally characterized by a methyl group (-CH₃), fluorine (-F), and iodine (-I) substituents on the benzene ring at positions 1, 2, and 4, respectively. Key identifiers include:

  • SMILES: CC1=C(C=C(C=C1)I)F
  • InChIKey: QZLWTFTXGKKCHZ-UHFFFAOYSA-N .

Properties

IUPAC Name

2-fluoro-4-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLWTFTXGKKCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193054
Record name 2-Fluoro-4-iodotoluene
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Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39998-81-7
Record name 2-Fluoro-4-iodo-1-methylbenzene
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Record name 2-Fluoro-4-iodotoluene
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Record name 2-Fluoro-4-iodotoluene
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Record name 2-fluoro-4-iodotoluene
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Record name 2-FLUORO-4-IODOTOLUENE
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Preparation Methods

Starting Material and Reaction Conditions

  • Starting material: 2-fluorotoluene or 2-fluoro-4-bromotoluene (as a precursor)
  • Iodinating agents: Molecular iodine (I2) with oxidizing agents such as nitric acid or iodine monochloride (ICl)
  • Solvent: Acetic acid or other polar solvents
  • Temperature: Typically 60–80 °C for controlled iodination

Reaction Mechanism and Selectivity

The iodination proceeds via electrophilic aromatic substitution, where the iodine electrophile selectively substitutes at the para position relative to the methyl group, which is ortho to the fluorine substituent. The fluorine atom’s electron-withdrawing effect influences regioselectivity, favoring substitution at the 4-position.

Reported Yields and Purity

  • Yields of 65–75% have been reported under optimized conditions.
  • Purification typically involves distillation or recrystallization to remove unreacted starting materials and side products.

Preparation via Fluorination of 4-Iodotoluene

Starting Material and Fluorinating Agents

Diazotization-Fluorination Sequence

A common approach involves:

  • Amination: Conversion of 4-iodotoluene to 2-amino-4-iodotoluene via nitration and reduction steps.
  • Diazotization: Treatment of the amino group with sodium nitrite under acidic conditions at low temperature (-3 to 3 °C) to form a diazonium salt.
  • Fluorination: Replacement of the diazonium group with fluorine using anhydrous HF or fluorinating agents, often with controlled thermal decomposition steps to yield 2-fluoro-4-iodotoluene.

Thermal Decomposition Control

Thermal decomposition of the diazonium intermediate is carefully staged to optimize yield and purity:

Stage Duration (hours) Temperature Range (°C)
1 2 0–5
2 20 5–22
3 8 22–30
4 5 30–60

This gradual temperature increase helps control the reaction kinetics and minimize side reactions.

Detailed Process Example from Patent Literature

A patented method for preparing ortho-fluorotoluene derivatives (which can be adapted for this compound) involves:

  • Salt-forming step: Mixing ortho-toluidine with anhydrous hydrofluoric acid at 5–7 °C, slowly adding ortho-toluidine over 7–10 hours.
  • Diazotization: Adding sodium nitrite solution at -3 to 0 °C over 8–10 hours.
  • Thermal decomposition: Gradual heating as per the staged temperature profile above.
  • Post-processing: Washing, neutralization, and distillation under reduced pressure to isolate the fluorinated product.

This method yields high purity fluorotoluene derivatives with fewer steps and high overall yield.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Electrophilic iodination 2-fluorotoluene Iodine + oxidant, Acetic acid, 60–80 °C 65–75 Direct iodination, regioselective
Diazotization-fluorination 4-iodotoluene (via amine) NaNO2, HF, staged thermal decomposition High Multi-step, controlled fluorination
Halogen exchange (Finkelstein) 4-bromotoluene derivatives Fluorinating agents (Selectfluor, NFSI) Moderate Requires brominated precursor

Research Findings and Notes

  • The presence of fluorine influences the electronic environment, enhancing regioselectivity in halogenation reactions.
  • Thermal control during diazotization and decomposition is critical to avoid side reactions and degradation.
  • Post-reaction purification by washing and distillation is essential to achieve high purity suitable for further synthetic applications.
  • Industrial-scale methods emphasize fewer steps, high yield, and recovery of reagents such as hydrofluoric acid for cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-iodotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2-fluorotoluene

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted toluenes.

    Oxidation: Products include 2-fluoro-4-iodobenzoic acid or 2-fluoro-4-iodobenzaldehyde.

    Reduction: The major product is 2-fluorotoluene

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
2-Fluoro-4-iodotoluene serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structural features allow for the modification of biological activity in drug candidates. For instance, it has been utilized in the development of histone deacetylase inhibitors, which are significant in cancer therapy. The introduction of fluorine and iodine into drug molecules can enhance their potency and selectivity against specific biological targets .

Case Study: Histone Deacetylase Inhibitors
Research indicates that incorporating fluorinated compounds like this compound can significantly impact the efficacy of histone deacetylase inhibitors. Studies have shown that these modifications can lead to increased cytotoxicity against cancer cell lines, highlighting the compound's potential in drug design .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is employed as a building block for creating more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries, including agrochemicals and materials science .

Synthetic Applications
The compound has been used successfully in reactions such as nucleophilic substitution and coupling reactions, facilitating the formation of diverse chemical structures. This versatility makes it a valuable asset in synthetic organic chemistry .

Material Science

Development of Advanced Materials
this compound's unique properties contribute to its application in material science. It is utilized in the synthesis of advanced polymers and coatings that require specific chemical functionalities. The incorporation of halogenated compounds can enhance material properties such as thermal stability and chemical resistance .

Example: Polymer Coatings
Research has demonstrated that polymers synthesized using this compound exhibit improved performance characteristics, making them suitable for applications in electronics and protective coatings .

Environmental Chemistry

Behavior and Degradation Studies
The environmental implications of halogenated compounds like this compound are significant. Studies focus on its behavior and degradation pathways in various ecosystems, providing insights into the fate of such compounds in the environment. Understanding these processes is crucial for assessing environmental risks associated with halogenated organic pollutants .

Impact on Ecosystems
Research has shown that fluorinated compounds can persist in the environment, raising concerns about their long-term ecological effects. Investigating their degradation pathways helps inform regulatory measures and remediation strategies .

Summary Table of Applications

Field Application Significance
PharmaceuticalIntermediate for drug synthesisEnhances potency/selectivity of drug candidates
Organic SynthesisBuilding block for complex moleculesFacilitates novel synthetic pathways
Material ScienceDevelopment of advanced polymers and coatingsImproves thermal stability and chemical resistance
Environmental ChemistryStudies on behavior and degradationInforms risk assessments and remediation strategies

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodotoluene involves its interaction with various molecular targets. The fluorine and iodine atoms influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, making the compound valuable in biochemical and pharmacological studies .

Comparison with Similar Compounds

Physical and Thermodynamic Properties

  • Boiling Point : 206–208°C .
  • Melting Point : 22–24°C .
  • Density : 1.578 g/cm³ .
  • Flash Point : 79°C (flammable liquid) .
  • Thermodynamic Data :
    • Gibbs free energy of formation (ΔfG°): 130.68 kJ/mol
    • Enthalpy of formation (ΔfH°gas): 95.23 kJ/mol
    • Water solubility (log₁₀WS): -3.71 .

1.3 Safety and Handling
The compound is classified under GHS hazard statements for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is flammable and requires storage at room temperature .

Comparison with Similar Compounds

2-Fluoro-4-iodotoluene belongs to a class of fluoro-iodotoluene isomers , which differ in the positions of fluorine and iodine substituents on the toluene ring. Below is a detailed comparison with structurally analogous compounds:

Structural Isomers and Key Properties

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Purity (Typical) Key References
This compound 39998-81-7 C₇H₆FI 2-F, 4-I, 1-CH₃ 236.03 206–208 22–24 98–99%
2-Fluoro-5-iodotoluene 452-68-6 C₇H₆FI 2-F, 5-I, 1-CH₃ 236.03 Not reported Not reported 98%
2-Fluoro-6-iodotoluene 443-85-6 C₇H₆FI 2-F, 6-I, 1-CH₃ 236.03 Not reported Not reported 98%
3-Fluoro-4-iodotoluene 452-79-9 C₇H₆FI 3-F, 4-I, 1-CH₃ 236.03 Not reported Not reported 98%
4-Fluoro-2-iodotoluene 13194-67-7 C₇H₆FI 4-F, 2-I, 1-CH₃ 236.03 Not reported Not reported Not reported

Key Differences and Implications

Reactivity and Electronic Effects: The ortho (2-F) and para (4-I) positions in this compound create distinct electronic environments. Fluorine’s strong electron-withdrawing effect (-I) and iodine’s polarizability influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Thermodynamic Stability :

  • This compound has a well-characterized Gibbs free energy of formation (ΔfG° = 130.68 kJ/mol) , whereas data for isomers like 2-Fluoro-5-iodotoluene are lacking .

Synthetic Applications: this compound is frequently used as a building block in pharmaceuticals and agrochemicals due to its balanced electronic properties .

Safety Profiles :

  • Most fluoro-iodotoluene isomers share similar hazards (flammability, irritation), but this compound has the most comprehensive safety data .

Biological Activity

2-Fluoro-4-iodotoluene (C7H6FI) is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its effects on various biological systems, its role in chemical synthesis, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and an iodine atom on the aromatic ring. The molecular structure can be represented as follows:

C7H6FI\text{C}_7\text{H}_6\text{FI}

This compound is known for its reactivity due to the electronegative fluorine and iodine substituents, which influence its interactions with biological targets.

Biological Activity

1. Interaction with Enzymes:
Research indicates that this compound can interact with various enzymes, particularly those involved in metabolic pathways. For instance, a study on the regulatory responses of Pseudomonas putida F1 revealed that fluorinated compounds like this compound could induce the expression of toluene dioxygenase, an enzyme critical for the degradation of aromatic compounds. This suggests that this compound may play a role in bioremediation processes by enhancing microbial degradation pathways .

2. Anticancer Activity:
Fluorinated compounds have been widely studied for their potential anticancer properties. A comparative analysis of various fluorinated derivatives showed that specific substitutions can enhance cytotoxicity against cancer cell lines. For example, modifications similar to those found in this compound have been linked to increased inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy . The introduction of fluorine at specific positions on aromatic rings has been shown to improve lipophilicity and bioavailability, potentially leading to enhanced therapeutic effects.

3. Synthesis of Bioactive Compounds:
this compound serves as a versatile building block in organic synthesis, particularly in the creation of biologically active molecules. Its utility in synthesizing g-secretase inhibitors and other pharmacologically relevant compounds has been documented . The incorporation of fluorine into drug candidates often leads to improved metabolic stability and binding affinity to biological targets.

Case Studies

Study Findings
Pseudomonas putida F1 ResponseInduction of toluene dioxygenase by fluorinated compounds including this compound suggests potential for bioremediation .
Anticancer Activity EvaluationFluorinated derivatives including those based on this compound showed enhanced cytotoxicity against various cancer cell lines, indicating potential as HDAC inhibitors .
Synthesis ApplicationsUsed as a precursor in synthesizing g-secretase inhibitors, demonstrating its value in drug development .

Q & A

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

  • Methodological Answer : As a building block for kinase inhibitors, its iodine enables late-stage diversification via cross-coupling. Fluorine enhances metabolic stability and bioavailability, validated via in vitro ADME assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-iodotoluene
Reactant of Route 2
2-Fluoro-4-iodotoluene

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